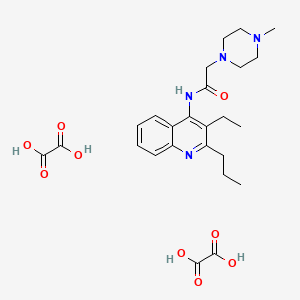![molecular formula C17H14F2N4O B6048787 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6048787.png)
2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. TSPO is expressed in various tissues, including the brain, and is involved in several physiological and pathological processes.
作用机制
DPA-714 binds selectively to 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, which is upregulated in activated microglia and astrocytes during neuroinflammation. The binding of DPA-714 to 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide results in the modulation of several signaling pathways that are involved in the regulation of inflammation, apoptosis, and oxidative stress. DPA-714 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including the modulation of the immune response, reduction of oxidative stress, and the promotion of neuroprotection. DPA-714 has been shown to reduce the activation of microglia and astrocytes, which are involved in the pathogenesis of several neurological disorders. DPA-714 has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments, including its high selectivity for 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, which allows for the specific targeting of neuroinflammation. DPA-714 is also a useful tool for imaging neuroinflammation in vivo using PET. However, DPA-714 has some limitations, including its relatively low affinity for 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide compared to other ligands, which may limit its sensitivity for detecting low levels of neuroinflammation.
未来方向
There are several future directions for the scientific research on DPA-714, including the development of more potent and selective 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide ligands for imaging and therapeutic applications. The use of DPA-714 in combination with other therapeutic agents, such as anti-inflammatory drugs, may also be explored for the treatment of neurological disorders. Additionally, the role of 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide in other physiological and pathological processes, such as cancer, may be investigated further.
合成方法
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-difluoroaniline with 2-(1H-imidazol-1-yl) acetic acid to obtain the intermediate compound. This intermediate is then reacted with 2-(3-bromopropyl) pyridine to obtain the final product, DPA-714. The synthesis of DPA-714 has been optimized to improve the yield and purity of the compound.
科学研究应用
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, DPA-714 has been shown to be a useful tool for imaging neuroinflammation in vivo using positron emission tomography (PET). This imaging technique allows for the non-invasive detection of neuroinflammation, which is a hallmark of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-(3,4-difluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-4-3-12(8-15(14)19)9-16(24)22-10-13-2-1-5-21-17(13)23-7-6-20-11-23/h1-8,11H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBCYBREHYGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6048708.png)
![6-[2-(3,4-dimethoxyphenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6048711.png)
![methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6048717.png)
![3-[(2-ethyl-1-benzofuran-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6048721.png)
![[1,2-phenylenebis(oxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6048729.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6048738.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6048742.png)
![2-{[2-(2-iodo-4-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6048749.png)

![N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6048773.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B6048784.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B6048802.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6048806.png)